Lipophilicity Comparison vs. Des-Cyclopentyl Analog
1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole exhibits a computed XLogP3-AA of 2 [1]. Its closest non‑cycloalkyl analog, 5‑methyl‑3‑nitro‑1H pyrazole, shows a computed XLogP3‑AA of 0.8 [2]. The difference of 1.2 log units corresponds to an approximately 16‑fold higher octanol‑water partition coefficient, indicating substantially greater lipophilicity conferred by the N1‑cyclopentyl substituent.
| Evidence Dimension | Octanol–water partition coefficient (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | 5-Methyl-3-nitro-1H-pyrazole (CAS 34334-96-8): XLogP3-AA = 0.8 |
| Quantified Difference | Δ XLogP3‑AA = 1.2 (~16‑fold higher partition coefficient) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical parameter for intracellular target engagement in cell‑based assays.
- [1] PubChem computed properties for 1-cyclopentyl-5-methyl-3-nitro-1H-pyrazole (CID 25247444): XLogP3-AA 2. National Center for Biotechnology Information. View Source
- [2] PubChem computed properties for 5-methyl-3-nitro-1H-pyrazole (CID 505210): XLogP3-AA 0.8. National Center for Biotechnology Information. View Source
